REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1)=O.[C:15](=O)([O-])[O-].[K+].[K+]>CO>[C:1]([CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1)#[CH:15] |f:1.2.3|
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Name
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Dimethyl-1-diazo-2-oxypropylphosphonate
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Quantity
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11.5 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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C(=O)C1CN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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13.8 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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WASH
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Details
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washed with methanol
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Type
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EXTRACTION
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Details
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The filtrate was extracted with diethyl ether
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Type
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WASH
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Details
|
the organic layer was washed with 5% aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by column chromatography on silica gel
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1CN(CC1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |